molecular formula C9H14O B3032833 2-butyl-2-cyclopentenone CAS No. 5561-05-7

2-butyl-2-cyclopentenone

Cat. No.: B3032833
CAS No.: 5561-05-7
M. Wt: 138.21 g/mol
InChI Key: LQANWSYLRLMKDX-UHFFFAOYSA-N
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Description

2-Butyl-2-cyclopentenone is an organic compound with the chemical formula C9H14O. It is a colorless liquid that contains two functional groups: a ketone and an alkene. This compound is known for its unique structure and reactivity, making it a valuable substance in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2-cyclopentenone can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate. Another method includes the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can also yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-cyclopentenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

    Addition: Reactions often occur under basic or acidic conditions, depending on the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-butyl-2-cyclopentenone is a 2-alkyl-2-cyclopentenone, a class of compounds with applications as synthetic intermediates and as fragrance raw materials .

General Properties and Characteristics
2-alkyl-2-cyclopentenones, including this compound, are useful as industrial products in organic synthetic chemistry, such as medicaments and flavor and fragrance raw materials, and also as intermediates thereof . Many 2-cyclopentenones serve as benchmark substrates for numerous chemical transformations and natural product structures .

List of 2-alkyl-2-cyclopentenone Compounds

  • 2-propylidenecyclopentanone
  • 2-butylidenecyclopentanone
  • 2-pentylidenecyclopentanone
  • 2-hexylidenecyclopentanone
  • 2-heptylidenecyclopentanone
  • 2-octylidenecyclopentanone
  • 2-(2-methylpropylidene)cyclopentanone
  • 2-(2-methylbutylidene)cyclopentanone
  • 2-(2-methylpentylidene)cyclopentanone
  • 2-(2-methylhexylidene)cyclopentanone
  • 2-(3-methylbutylidene)cyclopentanone
  • 2-(3-methylpentylidene)cyclopentanone
  • 2-(3-methylhexylidene)cyclopentanone
  • 2-(4-methylpentylidene)cyclopentanone
  • 2-(5-methylhexylidene)cyclopentanone
  • 2-propyl-2-cyclopentenone
  • This compound
  • 2-pentyl-2-cyclopentenone
  • 2-(3-pentenyl)-2-cyclopentenone
  • 2-(3-pentynyl)-2-cyclopentenone
  • 2-hexyl-2-cyclopentenone
  • 2-heptyl-2-cyclopentenone
  • 2-octyl-2-cyclopentenone
  • 2-(2-methylbutyl)-2-cyclopentenone
  • 2-(2-methylpentyl)-2-cyclopentenone
  • 2-(2-methylhexyl)-2-cyclopentenone
  • 2-(3-methylbutyl)-2-cyclopentenone
  • 2-(3-methylpentyl)-2-cyclopentenone
  • 2-(3-methylhexyl)-2-cyclopentenone
  • 2-(4-methylpentyl)-2-cyclopentenone
  • 2-(5-methylhexyl)-2-cyclopentenone

Applications

  • Fragrance Raw Materials 2-alkyl-2-cyclopentenones are known as synthetic fragrance raw materials, imparting fruity and floral scents, including jasmine . 2-amyl-2-cyclopentenone, for example, has a jasmine-like fruity and floral odor and is useful as a fragrance raw material .
  • Synthetic Intermediates 2-alkyl-2-cyclopentenones are important as synthetic intermediates . For instance, methyl jasmonate and methyl dihydrojasmonate can be synthesized by adding methyl malonate to 2-cis-pentenyl- and 2-pentyl-2-cyclopentenone, followed by decarboxylation .
  • Further Functionalization The 2- and 3- positions of 2-cyclopentenones can be functionalized in a number of ways. The 2-position can be functionalized through conjugate addition of a weak nucleophile to the 3-position, creating an enolate which then reacts at C2 with carbonyl compounds or with arylating reagents. 2-Halocyclopentenones can be prepared and then engaged in carbon–carbon bond-forming reactions such as palladium-catalyzed couplings or radical induced additions. The 3-position can be functionalized via conjugate addition of a variety of nucleophiles, and Heck-type reactions can also be carried out on this position .
  • Precursor in Synthesis: Cyclopentenone 64 (R2 = H) is a known synthetic precursor of methylenomycin B, a cyclopentanoid antibiotic produced by Streptomyces coelicolor .

Mechanism of Action

The mechanism of action of 2-butyl-2-cyclopentenone involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of various adducts. This reactivity is crucial in many of its applications, particularly in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Similar in structure but lacks the butyl group.

    Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.

    Cycloheptenone: Contains a seven-membered ring.

Uniqueness

2-Butyl-2-cyclopentenone is unique due to its specific structure, which includes a butyl group attached to the cyclopentenone ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications .

Biological Activity

2-Butyl-2-cyclopentenone (CAS Number: 5561-05-7) is a cyclic compound notable for its potential biological activities. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry. This article delves into the compound's properties, biological mechanisms, and relevant research findings.

PropertyValue
Molecular FormulaC9H14O
Molecular Weight142.21 g/mol
Density0.93 g/cm³
Boiling Point165 °C
Flash Point58 °C

This compound is characterized by a cyclopentene ring with a butyl group, which influences its reactivity and interaction with biological systems .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied for its effects on various enzymes involved in metabolic pathways:

  • Cyclooxygenase Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests possible anti-inflammatory applications .
  • Lipoxygenase Activity : Studies have also indicated that it may inhibit lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property can be beneficial in preventing cellular damage and related diseases .

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains indicates potential applications in developing new antimicrobial agents.

Study on Enzyme Inhibition

A study conducted by researchers at the University of Groningen explored the inhibitory effects of various cyclopentenones, including this compound, on cytochrome P450 enzymes. The findings revealed that this compound effectively inhibited specific isoforms of cytochrome P450, which are crucial for drug metabolism and detoxification processes .

Antioxidant Assessment

In a comparative study assessing the antioxidant capacity of several compounds, this compound was evaluated alongside known antioxidants like Trolox and quercetin. The results indicated that it exhibited a significant total antioxidant response (TAR), suggesting its potential as a natural antioxidant agent .

Properties

IUPAC Name

2-butylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQANWSYLRLMKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432157
Record name 2-butyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-05-7
Record name 2-butyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.